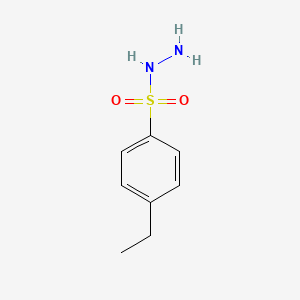

4-Ethylbenzenesulfonohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-7-3-5-8(6-4-7)13(11,12)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPBYCLXZTVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 4 Ethylbenzenesulfonohydrazide and Its Derivatives

Synthetic Approaches to 4-Ethylbenzenesulfonohydrazide

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of 4-ethylbenzenesulfonyl chloride, which then serves as the key intermediate for the subsequent reaction with hydrazine (B178648) to yield the final product.

The preparation of 4-ethylbenzenesulfonyl chloride can be accomplished by the chlorosulfonation of ethylbenzene (B125841). This reaction is commonly carried out by treating ethylbenzene with an excess of chlorosulfonic acid, often at reduced temperatures to control the exothermic nature of the reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonium ion acts as the electrophile, substituting a hydrogen atom on the benzene (B151609) ring, predominantly at the para position due to the ortho-, para-directing effect of the ethyl group.

Once 4-ethylbenzenesulfonyl chloride is obtained and purified, it is reacted with hydrazine hydrate (B1144303) to form this compound. This nucleophilic substitution reaction is typically performed in a suitable solvent, such as tetrahydrofuran, at a controlled temperature. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide. The reaction mixture is usually stirred for a specific period to ensure complete conversion, and the product can be isolated by precipitation upon the addition of water, followed by filtration and drying. A general procedure analogous to the synthesis of p-toluenesulfonylhydrazide can be followed, where the sulfonyl chloride is dissolved in a solvent and hydrazine hydrate is added dropwise while maintaining a cool temperature. rsc.org

Synthetic Pathways for Schiff Base Derivatives of this compound

Schiff base derivatives of this compound, also known as sulfonyl hydrazones, are synthesized through the condensation reaction of this compound with various aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-).

The synthesis is generally carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695). rsc.orgresearchgate.net The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the solution upon cooling, or can be isolated by removal of the solvent followed by recrystallization from an appropriate solvent to obtain a purified crystalline solid. The general reaction scheme for the synthesis of these Schiff base derivatives is a well-established method for forming the imine linkage. ajol.info

The reaction is versatile, allowing for the synthesis of a wide array of Schiff bases by varying the aldehyde or ketone reactant. This enables the introduction of different functional groups and steric properties into the final molecule, which can influence its coordination behavior and other chemical properties. The resulting sulfonyl hydrazones are characterized by the presence of the -SO2-NH-N=CH- functional group.

Coordination Chemistry: Synthesis of Metal Complexes with this compound and its Derivatives

The Schiff base derivatives of this compound are effective ligands for the formation of metal complexes due to the presence of multiple donor atoms, including the sulfonyl oxygen atoms, the imine nitrogen, and potentially other donor sites within the aldehyde or ketone-derived portion of the molecule. This section focuses on the synthesis of Nickel(II), Zinc(II), Iron(II), and Copper(II) complexes with these ligands.

Synthesis of Nickel(II) Complexes of this compound

The synthesis of Nickel(II) complexes with Schiff base derivatives of this compound typically involves the reaction of a Nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, with the pre-synthesized sulfonyl hydrazone ligand in a suitable solvent. The reaction is often carried out in a 1:2 metal-to-ligand molar ratio, leading to the formation of complexes with the general formula [NiL₂], where L represents the deprotonated sulfonyl hydrazone ligand. ajol.infosemanticscholar.org

The procedure generally involves dissolving the sulfonyl hydrazone ligand in a hot ethanolic solution and adding a solution of the Nickel(II) salt in the same solvent. The reaction mixture is then refluxed for a period of time to ensure the completion of the complexation reaction. The resulting Nickel(II) complex often precipitates out of the solution upon cooling and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

The coordination geometry of the resulting Ni(II) complexes is commonly found to be either square-planar or octahedral. ajol.inforesearchgate.net In many cases, the sulfonyl hydrazone ligand acts as a bidentate or tridentate ligand, coordinating to the nickel ion through the imine nitrogen, a phenolic oxygen (if present in the aldehyde-derived part of the ligand), and sometimes one of the sulfonyl oxygen atoms. Spectroscopic techniques such as FT-IR, UV-Vis, and magnetic susceptibility measurements are crucial for elucidating the structure and geometry of the synthesized complexes. ajol.infosemanticscholar.org

Synthesis of Zinc(II) Complexes of this compound Derivatives

The synthesis of Zinc(II) complexes with Schiff base derivatives of this compound follows a similar methodology to that of the Nickel(II) complexes. A Zinc(II) salt, typically zinc(II) chloride or zinc(II) acetate, is reacted with the sulfonyl hydrazone ligand in an appropriate solvent.

The general procedure involves dissolving the Schiff base ligand in a suitable solvent, such as methanol (B129727) or ethanol, and then adding a solution of the Zinc(II) salt. semanticscholar.org The reaction mixture is often stirred at room temperature or gently heated to facilitate the complex formation. The resulting Zinc(II) complex can then be isolated as a solid by filtration or by evaporation of the solvent.

Zinc(II) complexes with Schiff base ligands commonly exhibit a tetrahedral or octahedral coordination geometry. ajol.inforesearchgate.net The sulfonyl hydrazone ligand typically coordinates to the zinc ion through the imine nitrogen and other donor atoms present in the ligand structure. The characterization of these complexes is carried out using various analytical and spectroscopic techniques, including elemental analysis, FT-IR, and NMR spectroscopy, to confirm the composition and structure of the synthesized complexes. ajol.infosemanticscholar.org

Synthesis of Iron(II) Complexes of Sulfonyl Hydrazone Derivatives

The synthesis of Iron(II) complexes with sulfonyl hydrazone derivatives involves the reaction of an Iron(II) salt, such as iron(II) chloride or iron(II) sulfate, with the Schiff base ligand. These reactions are typically carried out under an inert atmosphere to prevent the oxidation of the Iron(II) center to Iron(III).

A common synthetic route involves the dissolution of the sulfonyl hydrazone ligand in a deoxygenated solvent, followed by the addition of a solution of the Iron(II) salt, also in a deoxygenated solvent. The reaction mixture is then stirred under an inert atmosphere for a specific duration. The resulting Iron(II) complex, which may precipitate from the solution, is then isolated by filtration, washed with a deoxygenated solvent, and dried under vacuum. The stoichiometry of the reactants is adjusted to obtain the desired metal-to-ligand ratio in the final complex. The coordination environment around the Iron(II) center in these complexes is often octahedral.

Synthesis of Copper(II) Complexes of Sulfonyl Hydrazone Derivatives

The synthesis of Copper(II) complexes with sulfonyl hydrazone derivatives is readily achieved by reacting a Copper(II) salt, such as copper(II) chloride, copper(II) acetate, or copper(II) sulfate, with the Schiff base ligand in a suitable solvent.

Synthesis of Cobalt(III) Complexes of Sulfonyl Hydrazone Derivatives

The synthesis of Cobalt(III) complexes with sulfonyl hydrazone ligands, derived from precursors like this compound, typically involves the reaction of a Cobalt(II) salt with the specific hydrazone ligand. The oxidation of Cobalt(II) to Cobalt(III) often occurs in situ during the complexation process, stabilized by the coordination of the ligand.

A general synthetic route involves dissolving the sulfonyl hydrazone ligand in a suitable solvent, such as methanol or ethanol. nih.gov An equimolar amount of a Cobalt(II) salt, for instance, Cobalt(II) perchlorate (B79767) hexahydrate (Co(ClO₄)₂·6H₂O), is then added to the stirring ligand solution. nih.gov The reaction mixture is often heated under reflux for several hours. chemistryjournal.net The formation of the complex is typically indicated by a change in the color of the solution. nih.gov In some procedures, an additional ligand, such as pyridine, is added to the reaction mixture, which can facilitate the formation and stabilization of the Cobalt(III) complex. nih.gov The final product can be obtained as crystals by slow evaporation of the solvent or by precipitation, followed by filtration and washing. nih.gov

The characterization of these Cobalt(III) complexes is carried out using various spectroscopic and analytical techniques, including elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.net These methods confirm the coordination of the sulfonyl hydrazone ligand to the cobalt center and determine the geometry of the resulting complex.

General Complexation Strategies and Metal-to-Ligand Stoichiometries

The formation of metal complexes with sulfonyl hydrazone derivatives of this compound is influenced by several factors, including the nature of the metal ion, the solvent, the counteranion, and, crucially, the metal-to-ligand stoichiometry. nih.gov These complexes are typically synthesized by reacting the hydrazone ligand with a metal salt in a suitable solvent. chemistryjournal.net

The metal-to-ligand ratio is a key parameter that can be controlled to direct the synthesis towards a desired complex. The most common stoichiometries observed for hydrazone complexes are 1:1 and 1:2 (metal:ligand). chemistryjournal.netnih.govcyberleninka.ru A 1:1 stoichiometry suggests that one molecule of the ligand coordinates to one metal ion, while a 1:2 ratio indicates the coordination of two ligand molecules to a single metal center. chemistryjournal.netcyberleninka.ru The choice of stoichiometry can have a significant impact on the structure and properties of the resulting complex. nih.gov For instance, in some copper(II) complexes of aroyl hydrazones, a 1:1 ligand-to-metal ratio resulted in higher antitumor efficacy compared to 2:1 complexes. nih.gov

The reaction conditions play a vital role in the complexation strategy. The choice of solvent can influence the solubility of the reactants and the stability of the resulting complex. nih.gov The pH of the reaction mixture can also be adjusted to facilitate the deprotonation of the ligand, which is often necessary for coordination to the metal ion. chemistryjournal.net The reaction is typically carried out at an elevated temperature, often under reflux, to ensure the completion of the complexation reaction. chemistryjournal.net

Below is a table summarizing common metal-to-ligand stoichiometries and their implications for complex formation.

| Metal:Ligand Stoichiometry | Description | Potential Structural Outcome | Reference |

| 1:1 | One metal ion is coordinated to one ligand molecule. | Can lead to the formation of monomeric complexes, potentially with solvent molecules or counterions also coordinated to the metal center. | chemistryjournal.netnih.gov |

| 1:2 | One metal ion is coordinated to two ligand molecules. | Often results in the formation of octahedral or square planar complexes, depending on the coordination number of the metal ion. | cyberleninka.ru |

| 2:2 | Two metal ions are coordinated to two ligand molecules. | Can lead to the formation of dimeric structures, such as double helicates. | nih.gov |

Exploration of Reaction Mechanisms in this compound Derivatization

The derivatization of this compound primarily involves reactions at the hydrazide functional group to form sulfonyl hydrazones. This is typically achieved through a condensation reaction with an aldehyde or a ketone. The lone pair of electrons on the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Further derivatization can be achieved through various organic reactions. For example, the Suzuki coupling reaction can be employed for the derivatization of aryl boronic acid derivatives. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. While not directly a derivatization of the hydrazone moiety itself, this reaction highlights a mechanism for modifying aromatic rings that could be part of the sulfonyl hydrazone structure.

The mechanism of action for some metal complexes derived from sulfonyl hydrazones can involve redox processes. For instance, Cobalt(III) complexes can be designed as prodrugs that are activated by bioreduction. nih.gov In the relatively inert Co(III) state, the complex may be inactive. However, upon entering a reducing environment, such as the hypoxic core of a solid tumor, the Co(III) can be reduced to the more labile Co(II) state. nih.gov This change in oxidation state can lead to the release of the active ligand or the formation of a more reactive complex that can then exert its biological effect. nih.gov This redox-activation mechanism is a key area of exploration in the development of targeted therapeutics. nih.gov

The following table outlines some potential derivatization reactions and their underlying mechanisms.

| Reaction Type | Reactants | Key Mechanistic Steps | Product Type |

| Hydrazone Formation | This compound, Aldehyde/Ketone | Nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. | Sulfonyl Hydrazone |

| Suzuki Coupling | Aryl Boronic Acid Derivative, Aryl Halide | Oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination. | Biaryl Compound |

| Redox-Activated Ligand Release | Co(III)-Sulfonyl Hydrazone Complex, Reducing Agent | Reduction of Co(III) to the more labile Co(II), leading to ligand dissociation. | Free Ligand and Co(II) Species |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Ethylbenzenesulfonohydrazide Systems

Crystallographic Investigations

Detailed crystallographic data, which is foundational for understanding a compound's solid-state structure, appears to be absent from the public domain for 4-Ethylbenzenesulfonohydrazide. This includes:

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the chemical bonds and functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational ModesFT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.upi.eduThe resulting spectrum provides a characteristic fingerprint of the molecule, revealing the presence of specific functional groups.vscht.czFor instance, sulfonohydrazide compounds typically exhibit characteristic vibrational bands for N-H, S=O (asymmetric and symmetric stretching), and C=N groups. While general frequency ranges for these groups are well-known, the specific experimental FT-IR spectrum and a detailed assignment of the vibrational modes for this compound are not documented in the reviewed literature.

While extensive research exists for structurally related benzenesulfonohydrazide (B1205821) derivatives, the strict focus on this compound as per the instructions prevents the extrapolation of data from these other compounds. The generation of the requested detailed research findings and data tables is therefore not possible. Further experimental research is required to characterize the structural and spectroscopic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a molecule, causing the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of energy is quantized, and the specific wavelengths absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups that absorb light. shu.ac.uk

In the case of this compound, the primary chromophore is the benzene (B151609) ring. Aromatic systems like benzene exhibit characteristic absorption bands in the UV region arising from π → π* electronic transitions. usp.br These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. usp.br The presence of substituents on the benzene ring can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The ethyl and sulfonohydrazide groups attached to the benzene ring act as auxochromes, which can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show strong absorption bands in the 200-300 nm range, which is characteristic of substituted benzene derivatives. shimadzu.com The spectrum typically presents as broad bands rather than sharp peaks due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.ukrsc.org

Table 1: Typical UV Absorption Data for Substituted Benzene Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Benzene | 255 | 180 | π → π |

| Phenol | 270 | 1450 | π → π |

| Naphthalene | 286 | 360 | π → π |

| Anthracene | 375 | 7100 | π → π |

Note: This table provides illustrative data for related compounds to contextualize the expected spectral features of this compound. Data derived from general spectroscopic principles. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as the hydrogen nucleus (¹H). The ¹H-NMR spectrum provides key information through chemical shifts (δ), signal integration, and spin-spin splitting patterns (multiplicity).

For this compound, the ¹H-NMR spectrum would display distinct signals corresponding to the different types of protons present in the molecule:

Ethyl Group Protons : The ethyl group (-CH₂CH₃) would give rise to two signals. The methyl (-CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The methylene protons would appear as a quartet due to coupling with the three methyl protons. The chemical shifts would be in the typical aliphatic region.

Aromatic Protons : The benzene ring is para-substituted, leading to a symmetrical pattern. The four aromatic protons would appear as two distinct signals, each integrating to two protons. They typically manifest as a pair of doublets, characteristic of an AA'BB' system in a 1,4-disubstituted benzene ring. These signals would appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. msu.edu

Hydrazide Protons : The protons of the sulfonohydrazide group (-SO₂NHNH₂) would appear as signals that can be broad and variable in their chemical shift, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH₂- (Ethyl) | ~2.7 | Quartet (q) | 2H |

| Ar-H (ortho to -Et) | ~7.3 | Doublet (d) | 2H |

| Ar-H (ortho to -SO₂NHNH₂) | ~7.8 | Doublet (d) | 2H |

| -NH- | Variable (Broad) | Singlet (s) | 1H |

| -NH₂ | Variable (Broad) | Singlet (s) | 2H |

Note: Chemical shifts are approximate and relative to TMS (tetramethylsilane). The exact values can vary based on the solvent used (e.g., CDCl₃, DMSO-d₆). rsc.orgsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is highly effective for confirming the molecular weight of a compound.

In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and typically produces an intact molecular ion or a pseudo-molecular ion. nih.gov

For this compound (C₈H₁₂N₂O₂S), the molecular weight is approximately 200.26 g/mol . In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 201.27. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental formula with high confidence. rsc.org

Table 3: Expected Molecular Ion Peaks for this compound in LC-MS

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₃N₂O₂S]⁺ | ~201.07 |

| [M+Na]⁺ | [C₈H₁₂N₂O₂SNa]⁺ | ~223.05 |

| [M+K]⁺ | [C₈H₁₂N₂O₂SK]⁺ | ~239.02 |

Magnetic Susceptibility Studies for Electronic Configuration and Coordination Geometry

Magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. wikipedia.org Materials are broadly classified as either diamagnetic (repelled by a magnetic field, χ < 0) or paramagnetic (attracted by a magnetic field, χ > 0). wikipedia.org

As a closed-shell organic molecule, this compound is inherently diamagnetic. This is because all its electrons are paired in bonding or non-bonding orbitals, resulting in no net magnetic moment. A measurement of its magnetic susceptibility would yield a small, negative value.

However, magnetic susceptibility studies become a powerful tool when this compound acts as a ligand to form coordination complexes with paramagnetic metal ions (e.g., transition metals with unpaired d-electrons). In such cases, the measured magnetic susceptibility of the complex provides critical information about the electronic configuration and coordination geometry of the central metal ion.

By determining the effective magnetic moment (μ_eff) from the susceptibility data, the number of unpaired electrons can be calculated. This information helps to:

Determine the oxidation state and spin state (high-spin vs. low-spin) of the metal ion.

Distinguish between different possible coordination geometries (e.g., tetrahedral vs. square planar for a d⁸ metal ion, or octahedral vs. tetrahedral for other configurations), as the geometry influences the splitting of d-orbitals and thus the number of unpaired electrons.

Therefore, while the compound itself is diamagnetic, its utility as a ligand makes magnetic susceptibility a crucial technique for characterizing its metal complexes. researchgate.netresearchgate.net

Thermal Degradation Profiles and Stability Analysis

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are used to study the thermal stability and degradation profile of materials. mdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com

A TGA analysis of this compound would provide a profile of its thermal stability. The resulting TGA curve would plot percentage mass loss versus temperature. Key information derived from this profile includes:

Onset Temperature of Decomposition (T_onset) : The temperature at which significant mass loss begins, indicating the start of thermal degradation. This is a primary indicator of the compound's thermal stability. marquette.edu

Decomposition Stages : The TGA curve may show one or more distinct steps of mass loss, corresponding to different stages of the degradation process, such as the loss of specific functional groups.

Final Residue : The amount of material remaining at the end of the analysis, which can provide insights into the formation of char or other non-volatile degradation products.

The degradation process can be further studied using different heating rates to perform kinetic analysis, which can provide parameters like the activation energy of decomposition. researchgate.netsid.ir Such studies are crucial for understanding the stability of the compound under various thermal conditions. nih.gov

Table 4: Representative Parameters from a TGA Curve

| Parameter | Description | Typical Information Provided |

| T_onset | Temperature at the start of decomposition | Indicates the upper limit of thermal stability. |

| T_peak | Temperature of maximum rate of mass loss (from DTG curve) | Highlights the most rapid phase of degradation. |

| Mass Loss (%) | Percentage of mass lost in a specific step | Can be correlated to the loss of specific molecular fragments. |

| Residual Mass (%) | Mass remaining at the end of the experiment | Indicates the formation of non-volatile products. |

Computational and Quantum Chemical Investigations of 4 Ethylbenzenesulfonohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties. However, no specific DFT studies for 4-Ethylbenzenesulfonohydrazide have been found.

Optimized Geometries and Electronic Structure Predictions

A DFT calculation would typically begin by optimizing the geometry of the this compound molecule to find its most stable, lowest-energy conformation. This would provide precise predictions of bond lengths, bond angles, and dihedral angles. Subsequent analysis of the electronic structure would yield information on the distribution of electrons within the molecule. No published data for these parameters could be located for this specific compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier molecular orbital analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A search for these specific calculations for this compound did not yield any results.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are valuable for interpreting experimental data. No studies predicting the vibrational spectra of this compound were found.

Derivation of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include chemical hardness, electronegativity, and the electrophilicity index, which help in understanding the molecule's reactive behavior. There is no published research containing these derived parameters for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility and how it interacts with other molecules, such as solvents or biological targets. Such simulation studies for this compound are not available in the scientific literature. While MD simulations have been performed on other sulfonamides to study their interactions with enzymes, no such data exists for this compound itself peerj.com.

Semiempirical and Molecular Mechanics (MM+) Methods for Structural and Energy Calculations

Semiempirical and molecular mechanics methods are less computationally demanding alternatives to DFT for calculating molecular structures and energies researchgate.net. They are particularly useful for larger systems or for preliminary, high-throughput screening. Despite their utility, no studies employing these methods for the structural and energy calculation of this compound could be identified.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational and quantum chemical investigations play a pivotal role in understanding the intricate reaction mechanisms of molecules like this compound. Through the use of theoretical models, researchers can map out potential energy surfaces, identify transition states, and calculate the energetic barriers of various reaction pathways. This theoretical insight is invaluable for interpreting experimental observations and predicting the reactivity of the compound under different conditions. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented, the general principles and methodologies can be applied from studies on analogous sulfonyl hydrazide compounds.

A significant focus of computational studies on sulfonyl hydrazides is the elucidation of their thermal decomposition pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. These studies often explore the homolytic cleavage of the nitrogen-sulfur (N-S) bond as a primary step in the reaction mechanism. This cleavage results in the formation of a sulfonyl radical and a hydrazinyl radical, which can then undergo a variety of subsequent reactions.

For instance, in analogous systems, DFT calculations have been utilized to determine the bond dissociation energies (BDEs) of the N-S bond, providing a quantitative measure of the energy required to initiate the radical pathway. The nature of the substituents on the phenyl ring and the nitrogen atoms can influence this BDE, and computational methods allow for a systematic investigation of these electronic effects.

Furthermore, computational models can be used to explore alternative, non-radical pathways, such as concerted mechanisms or those involving ionic intermediates. By calculating the activation energies for each proposed pathway, a theoretical prediction of the most favorable reaction mechanism can be made. These calculations often involve locating the transition state structures and performing frequency calculations to confirm their nature as first-order saddle points on the potential energy surface.

The reaction of sulfonyl hydrazides with other reagents, such as oxidizing agents or in the presence of catalysts, can also be modeled computationally. For example, the interaction with hydroxyl radicals has been a subject of DFT studies for related sulfonamides, providing insights into the initial steps of oxidative degradation. yildiz.edu.tr Such studies can identify the most susceptible sites for radical attack within the molecule.

In the context of synthetic applications, computational chemistry can aid in understanding the regioselectivity and stereoselectivity of reactions involving sulfonyl hydrazides. By modeling the transition states of competing reaction channels, the observed product distribution can be rationalized, and conditions can be optimized to favor the desired outcome.

While the direct computational elucidation of reaction mechanisms for this compound is a specific area that warrants more focused research, the established computational methodologies applied to the broader class of sulfonyl hydrazides provide a robust framework for predicting its chemical behavior.

Representative Data from Computational Studies on Analogous Sulfonyl Hydrazide Reactions

To illustrate the type of data generated in such computational investigations, the following table presents hypothetical calculated activation energies for key elementary steps in the proposed thermal decomposition of a generic arylsulfonohydrazide, based on DFT calculations found in the literature for similar compounds.

| Elementary Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1: N-S Bond Homolysis | R-SO₂-NHNH₂ → R-SO₂• + •NHNH₂ | 35.2 |

| Step 2: Hydrogen Abstraction | R-SO₂• + R-SO₂-NHNH₂ → R-SO₂H + R-SO₂-N•NH₂ | 15.8 |

| Step 3: N-N Bond Cleavage | R-SO₂-N•NH₂ → R-SO₂-N: + NH₂• | 22.5 |

| Step 4: Dimerization of Sulfonyl Radicals | 2 R-SO₂• → R-SO₂-SO₂-R | 5.1 |

Note: The data in this table is representative and intended for illustrative purposes. It is based on typical values found in computational studies of related sulfonyl hydrazides and does not represent experimentally verified values for this compound.

Advanced Applications and Biological Efficacy of 4 Ethylbenzenesulfonohydrazide and Its Complexes

Antimicrobial Research and Biological Activity Profiling

The sulfonamide group is a cornerstone of antimicrobial chemotherapy. Compounds incorporating this moiety are known for their broad-spectrum antibacterial activity. Similarly, hydrazones have demonstrated significant potential as antimicrobial agents. The combination of these two functional groups in 4-Ethylbenzenesulfonohydrazide suggests a strong likelihood of inherent antimicrobial properties.

Derivatives of sulfonamides and hydrazones have consistently shown inhibitory effects against a wide range of bacteria. Studies on related compounds indicate that they are often effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

For instance, a series of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines, which share the hydrazone linkage, were synthesized and showed notable antimicrobial activities when tested using the disc diffusion method. In another study, hydrazide-hydrazone derivatives exhibited good to moderate antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2-256 μg/mL against various bacterial strains nih.gov. One particular derivative demonstrated an MIC of 2 μg/mL against Staphylococcus aureus, a value comparable to the antibiotic ampicillin (B1664943) nih.gov.

The antibacterial efficacy of such compounds is influenced by the specific substituents on the aromatic rings. The ethyl group in this compound would contribute to the lipophilicity of the molecule, which can play a crucial role in its ability to penetrate bacterial cell membranes.

Table 1: Representative Antibacterial Activity of Structurally Related Hydrazone Compounds

| Compound Class | Test Organism | Activity (MIC in μg/mL) |

| Hydrazide-hydrazone derivatives | Staphylococcus aureus | 2 - 256 nih.gov |

| Hydrazide-hydrazone derivatives | Escherichia coli | 64 - 256 nih.gov |

| Ni(II) complex of a hydrazone ligand | Staphylococcus aureus | >62.5 researchgate.net |

| Ni(II) complex of a hydrazone ligand | Streptococcus pyogenes | 62.5 researchgate.net |

In addition to antibacterial properties, the sulfonamide and hydrazone scaffolds are associated with significant antifungal activity. Research on various hydrazide-hydrazone derivatives has demonstrated their efficacy against fungal pathogens like Candida albicans, Aspergillus niger, and Aspergillus clavatus researchgate.net.

For example, certain ethylparaben (B1671687) hydrazide-hydrazone derivatives were tested for antifungal activity, showing MIC values in the range of 128-256 μg/mL. One derivative displayed enhanced activity against C. albicans, with an MIC value of 64 μg/mL nih.gov. These findings suggest that this compound could also serve as a lead compound for the development of new antifungal agents.

The biological activity of sulfonamide and hydrazone-based ligands can often be enhanced through chelation with metal ions. The formation of metal complexes can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes nih.gov. This principle, known as Tweedy's chelation theory, suggests that the coordination of a metal ion reduces the polarity of the central atom, allowing for greater penetration through the lipid layers of the cell membrane nih.gov.

Studies have shown that metal complexes of hydrazone and sulfonamide-based ligands, particularly with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II), frequently exhibit greater antimicrobial activity than the free ligands nih.govscilit.comresearchgate.net. For example, a Ni(II) complex of a hydrazone ligand showed higher activity against S. aureus, S. pyogenes, A. niger, and A. clavatus compared to the uncomplexed ligand researchgate.net. Similarly, iron(III) complexes of 1,2,4-triazole (B32235) Schiff bases, which are structurally related, demonstrated better antimicrobial activity than the free ligands, a property attributed to the interference with enzyme production within the microbial cells nih.gov.

Therefore, it is highly probable that metal complexes of this compound would display superior antibacterial and antifungal properties compared to the parent compound.

Table 2: Comparative Antimicrobial Activity of a Hydrazone Ligand and its Ni(II) Complex

| Organism | Ligand (HL) MIC (μg/mL) | Ni(II) Complex MIC (μg/mL) |

| Staphylococcus aureus | >1000 | >1000 |

| Streptococcus pyogenes | 125 | 62.5 researchgate.net |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 1000 | >1000 |

| Candida albicans | 125 | 125 |

| Aspergillus niger | 125 | 62.5 researchgate.net |

| Aspergillus clavatus | 125 | 62.5 researchgate.net |

The primary mechanism of action for sulfonamide antibacterials is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. As folic acid is an essential nutrient for DNA synthesis and repair, its inhibition leads to bacteriostasis. It is theorized that sulfonamides act as structural analogs of p-aminobenzoic acid (PABA), a natural substrate for DHPS nih.govresearchgate.net.

Hydrazone derivatives may exert their antimicrobial effects through various other mechanisms, including interference with bacterial protein synthesis, disruption of the cell membrane, and generation of reactive oxygen species (ROS) that cause cellular damage. The chelation with metal ions can further promote these activities, for example, by facilitating ROS production nih.gov.

Carbonic Anhydrase Enzyme Inhibition Studies

Sulfonamides are the most prominent class of carbonic anhydrase inhibitors wikipedia.org. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in various physiological processes nih.gov. Inhibition of these enzymes has therapeutic applications in treating conditions like glaucoma, edema, and certain neurological disorders wikipedia.orgnih.gov.

Explorations of Broader Biological Activities, including Antitumor Potential

The structural motifs present in this compound are also found in compounds with demonstrated antitumor activity. Both sulfonamides and hydrazones are considered important pharmacophores in the design of novel anticancer agents nih.gov.

Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have shown significant antitumor activity against a panel of 59 human cancer cell lines nih.gov. The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression. For example, some terpenoid compounds exert their anticancer effects by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax mdpi.com.

Furthermore, the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, by sulfonamides represents another promising strategy for cancer therapy. These enzymes are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. By inhibiting these enzymes, sulfonamide-based drugs can disrupt the pH regulation in cancer cells, leading to reduced tumor growth and increased sensitivity to conventional therapies.

DNA Interaction and Cleavage Studies

The interaction of metal complexes with DNA is a foundational aspect of developing new therapeutic agents, particularly for anticancer applications. unipa.it Metal complexes derived from sulfonamides, including structures related to this compound, have been a subject of intense investigation for their ability to bind and cleave DNA. researchgate.net The primary goal of these studies is to understand the mechanisms that could potentially arrest DNA replication in rapidly proliferating cancer cells. nih.gov

Transition metal complexes can interact with DNA through several non-covalent modes, including electrostatic interactions, groove binding (major or minor), and intercalation between base pairs. nih.govrsc.org Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and viscosity measurements are commonly employed to investigate these binding interactions. ias.ac.in For instance, a shift in the absorption spectrum or the quenching of fluorescence of a DNA-bound probe like ethidium (B1194527) bromide can indicate an intercalative binding mode. ias.ac.in

Once bound, certain metal complexes can facilitate the cleavage of the DNA phosphodiester backbone. This cleavage can occur through two primary pathways: hydrolytic or oxidative. The oxidative cleavage pathway often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (HO•) or superoxide (B77818) anions, which can abstract a hydrogen atom from the deoxyribose sugar, leading to strand scission. rsc.org Mechanistic studies suggest that processes like the Fenton or Haber-Weiss reaction can be responsible for producing these ROS in the presence of a suitable metal center (often copper or cobalt) and a reducing agent. rsc.orgwilkes.edu Agarose gel electrophoresis is a standard technique used to visualize this cleavage, by observing the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms. ias.ac.in Notably, copper(II) complexes of sulfonamides and related Schiff bases have shown significant nuclease activity, often being more potent than their ligand counterparts or other metal complexes. researchgate.netnih.gov

| Complex Type | Metal Ion | Proposed DNA Binding Mode | Cleavage Mechanism | Key Findings |

|---|---|---|---|---|

| Sulfonamide Schiff Base Complex | Cu(II) | Intercalation / Groove Binding ias.ac.innih.gov | Oxidative rsc.org | Efficient cleavage of supercoiled DNA to nicked and linear forms. rsc.org |

| Sulfonamide Schiff Base Complex | Zn(II) | Major Groove Binding nih.gov | Minimal or no cleavage activity. rsc.orgnih.gov | Binds to DNA but does not induce significant cleavage. nih.gov |

| Benzothiazole Schiff Base Complex | Co(II) | Intercalative ias.ac.in | Oxidative rsc.org | Demonstrated significant formation of linear DNA (double-strand breaks). rsc.org |

| Benzimidazole Schiff Base Complex | Ni(II) | Intercalative nih.gov | Moderate activity rsc.org | Shows moderate DNA binding and cleavage ability. nih.gov |

Catalytic Applications of Metal Complexes Derived from this compound

The unique electronic and structural properties of ligands derived from this compound make their metal complexes promising candidates for catalysis. The presence of multiple coordination sites (nitrogen and oxygen atoms) allows for the formation of stable and versatile metal complexes that can activate substrates in various chemical reactions.

Metal complexes derived from sulfonohydrazides can function as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com This often leads to high activity and selectivity, as the catalytic sites are readily accessible. The key to their function is the ability of the central transition metal to exhibit variable oxidation states, facilitating the catalytic cycle. youtube.com

However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which is crucial for industrial applications and catalyst recycling. nih.gov To address this, researchers focus on heterogeneous catalysis , where the catalyst is in a different phase from the reactants. youtube.com This is commonly achieved by immobilizing the homogeneous metal complex onto a solid support, such as silica, polymers, or porous materials like zeolites. nih.govens-lyon.fr This process of "heterogenization" aims to combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. ens-lyon.fr While challenges such as reduced activity or catalyst leaching can arise, significant research is dedicated to developing robust immobilization strategies. nih.govens-lyon.fr

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic synthesis and industrial chemistry. tcichemicals.com Metal complexes, including those with ligands structurally similar to this compound derivatives, have been explored as catalysts for these reactions. researchgate.net The efficiency of a catalyst is typically measured by its turnover number (TON) and turnover frequency (TOF), while its selectivity refers to its ability to catalyze the desired reaction over other possible side reactions.

For example, in the selective hydrogenation of an α,β-unsaturated ketone, a selective catalyst would reduce the carbon-carbon double bond while leaving the carbonyl group intact, or vice versa. tcichemicals.com Studies often focus on optimizing reaction conditions—such as temperature, pressure, solvent, and substrate-to-catalyst ratio—to maximize both conversion and selectivity. mdpi.com Iron, ruthenium, and rhodium complexes are frequently studied for hydrogenation due to their high activity. researchgate.netnih.gov

| Catalyst Type | Substrate | Reaction | Conversion (%) | Selectivity (%) | Reference Example |

|---|---|---|---|---|---|

| Ruthenium Complex | Benzene (B151609) | Partial Hydrogenation | 50% | Yield of 18% to Cyclohexene (B86901) | Selective hydrogenation to cyclohexene is a key industrial process. mdpi.com |

| Iron Complex | Styrene | Hydrogenation | >95% | >99% to Ethylbenzene (B125841) | Iron catalysts are explored as sustainable alternatives to noble metals. berkeley.edu |

| Rhodium Complex | Aromatic Ring | cis-Selective Hydrogenation | High | High cis-selectivity | Specialized catalysts can control the stereochemistry of the product. tcichemicals.com |

| Palladium Catalyst | Phenol | Hydrogenation | High | High to Cyclohexanone | Pd on solid supports is a widely used industrial catalyst. nih.gov |

Contributions to Materials Science and Nonlinear Optics

Beyond biological and catalytic applications, hydrazide derivatives are valuable building blocks in materials science, particularly for the development of functional crystalline materials with interesting optical properties.

The structure of this compound contains hydrogen bond donors (N-H groups) and acceptors (S=O and N atoms), which can be exploited to guide the self-assembly of molecules into well-defined, ordered crystalline structures. This process, known as crystal engineering, allows for the design of materials with specific network architectures. The formation of robust intermolecular hydrogen-bonding networks is crucial for creating thermally stable crystalline materials. These organized supramolecular structures are a prerequisite for many solid-state properties, including nonlinear optics.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. These materials are critical for applications in photonics, optical computing, and telecommunications. nih.gov A key requirement for a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. Hydrazide derivatives can be designed to crystallize in such acentric space groups.

The NLO properties of these materials are typically assessed using techniques like the Kurtz-Perry powder test for an initial screening of SHG efficiency or Z-scan measurements to determine third-order NLO properties like nonlinear absorption and refraction. researchgate.net Research in this area involves synthesizing derivatives with different electron-donating and electron-withdrawing groups to enhance the molecular hyperpolarizability, which is a measure of the molecule's intrinsic NLO response. nih.govresearchgate.net

| Property | Description | Typical Measurement | Significance |

|---|---|---|---|

| Second-Harmonic Generation (SHG) | Conversion of incident light to light with double the frequency. | Efficiency relative to a standard like KDP or Urea. | Requires a non-centrosymmetric crystal structure; essential for frequency doubling lasers. |

| Nonlinear Absorption Coefficient (β) | Change in absorption intensity with increasing light intensity. | Measured via open-aperture Z-scan (cm/W). | Materials with high β can be used for optical limiting applications. researchgate.net |

| Nonlinear Refractive Index (n₂) | Change in refractive index with increasing light intensity. | Measured via closed-aperture Z-scan (cm²/W). | Important for all-optical switching and data processing. |

| Third-Order Susceptibility (χ⁽³⁾) | Macroscopic measure of the third-order NLO response of the material. | Calculated from β and n₂ (esu). | Indicates the overall strength of the third-order NLO effect. |

Future Directions and Translational Perspectives for 4 Ethylbenzenesulfonohydrazide Research

Development of Novel Derivatization Strategies

Future research will heavily focus on creating new analogs of 4-Ethylbenzenesulfonohydrazide to expand its functional repertoire. The core structure of benzenesulfonohydrazide (B1205821) is a valuable scaffold for generating diverse molecular architectures. researchgate.net The synthesis of novel derivatives will be a key area of exploration. nih.govmdpi.com

Key areas of focus will include:

Introduction of Diverse Functional Groups: Strategies will involve the incorporation of various functional groups onto the ethylphenyl or the sulfonohydrazide moiety. This could include adding heterocyclic rings, alkyl chains with different lengths and branching, and various electron-donating or electron-withdrawing groups.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance biological activity or modify physicochemical properties.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov

These derivatization strategies aim to modulate properties such as solubility, stability, and target-binding affinity, thereby opening up new avenues for its application. A novel series of sulfonamide derivatives has been synthesized, demonstrating the potential for creating diverse analogs. nih.gov

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for its effective utilization. Future research will employ advanced spectroscopic techniques to gain real-time insights into its chemical transformations. Action spectroscopy has emerged as a powerful tool for investigating ionic reaction intermediates. rsc.org

Prospective spectroscopic approaches include:

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy will allow for the direct observation of reaction intermediates and transition states as they form and decay.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as pump-probe spectroscopy, can be used to study the dynamics of photochemical or other rapid reactions involving this compound.

Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques can be employed to detect and characterize transient intermediates in complex reaction mixtures, providing valuable mechanistic information. rsc.org The characterization of elusive reaction intermediates is now possible through methods like infrared ion spectroscopy. nih.gov

These advanced analytical methods will provide a more comprehensive understanding of reaction pathways, enabling the optimization of reaction conditions and the rational design of new synthetic routes.

Rational Design of Derivatives for Enhanced Biological Efficacy

The development of new derivatives of this compound with improved biological activity will be guided by rational design principles. openmedicinalchemistryjournal.comnih.gov This approach leverages computational tools to predict the biological activity of novel compounds before their synthesis, saving time and resources. nih.govopenmedicinalchemistryjournal.comnih.gov

The rational design process will involve:

Molecular Docking: Simulating the interaction of this compound derivatives with biological targets, such as enzymes or receptors, to predict their binding affinity and mode of interaction. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of molecules with their biological activity to guide the design of more potent analogs.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity to design new molecules that retain these features while having improved properties.

This computational-driven approach will accelerate the discovery of new drug candidates and other biologically active molecules based on the this compound scaffold. The sulfonamide functional group is a key component in many clinically used drugs. biolmolchem.com

Engineering of Materials for Specific Catalytic or Optical Functions

The unique chemical properties of this compound make it a promising candidate for incorporation into advanced materials with tailored catalytic or optical properties.

Future research in this area will explore:

Heterogeneous Catalysts: Immobilizing this compound or its derivatives onto solid supports to create recyclable and efficient heterogeneous catalysts for various organic transformations. dntb.gov.ua Supported materials are effective catalysts for a wide range of reactions. mdpi.com

Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with specific functionalities, such as sensing capabilities or enhanced thermal stability.

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of this compound derivatives as components in OLEDs, leveraging their potential luminescent properties.

The development of such materials could have significant impacts on fields ranging from industrial chemistry to electronics. A catalyst-free sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides has been developed, showcasing the reactivity of this class of compounds. nih.gov

Collaborative Interdisciplinary Research Initiatives

Realizing the full potential of this compound will require a collaborative and interdisciplinary approach. Bridging the gap between different scientific disciplines will be essential for translating fundamental research into practical applications.

Future initiatives should foster collaborations between:

Synthetic Chemists and Biologists: To design and evaluate new derivatives with enhanced biological activities.

Materials Scientists and Engineers: To develop novel materials with specific catalytic and optical functions.

Computational Chemists and Experimentalists: To integrate theoretical predictions with experimental validations for a more efficient research and development process.

Such interdisciplinary collaborations will be instrumental in driving innovation and expanding the application landscape of this compound and its derivatives. The broad range of biological activities exhibited by sulfonamide derivatives highlights their importance in medicinal chemistry. nih.govajchem-b.comfrontiersrj.com

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing 4-Ethylbenzenesulfonohydrazide with high purity?

- Methodology : The synthesis typically involves reacting 4-ethylbenzenesulfonyl chloride with hydrazine hydrate in a polar solvent (e.g., ethanol or water) under controlled temperatures (0–5°C to prevent decomposition). Maintaining a pH of 8–9 ensures optimal nucleophilic substitution. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol) is critical to achieve >95% purity. Yield optimization depends on stoichiometric ratios (1:1.2 sulfonyl chloride to hydrazine) and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and sulfonohydrazide moiety (NH-NH₂ protons at δ ~4.5–5.5 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (228.29 g/mol).

- Elemental Analysis : Validate C, H, N, and S content (±0.3% deviation).

- FT-IR : Confirm sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and hydrazide (N-H stretches at 3200–3400 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if dust is generated.

- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area.

- Hazard Mitigation : Avoid skin contact (causes irritation; wash with soap/water) and inhalation (use fume hoods). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the scalability of this compound synthesis?

- Methodology :

- Solvent Optimization : Replace ethanol with THF or DMF to enhance solubility of intermediates.

- Catalysis : Introduce triethylamine (0.5 eq) to accelerate hydrazine nucleophilicity.

- Temperature Control : Use jacketed reactors to maintain isothermal conditions (5–10°C) during exothermic steps.

- Process Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for sulfonohydrazide derivatives?

- Methodology :

- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines).

- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography or 2D-NMR.

- Data Normalization : Use positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate activity thresholds.

- Meta-Analysis : Compare results across studies while accounting for variables like solvent polarity (DMSO vs. water) or assay duration .

Q. How can structural modifications of this compound enhance its specificity as a biochemical probe?

- Methodology :

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position to modulate sulfonamide acidity (pKa).

- Linker Integration : Attach fluorophores (e.g., dansyl) or biotin via the hydrazide group for imaging or pull-down assays.

- SAR Studies : Test derivatives against target proteins (e.g., carbonic anhydrase IX) to correlate substituent effects (e.g., ethyl vs. methyl) with binding affinity (Kd values from SPR or ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.